A Comprehensive Technical Guide to 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid: From Commercial Availability to Synthetic Applications
A Comprehensive Technical Guide to 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid: From Commercial Availability to Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Trifluoromethylated Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides and small molecules. This guide focuses on a particularly valuable building block: 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid, commonly known as Boc-3,3,3-trifluoroalanine.
The presence of the trifluoromethyl (CF3) group, a highly electronegative and lipophilic moiety, imparts unique and advantageous characteristics to this amino acid derivative.[1] When incorporated into a peptide sequence, the CF3 group can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, improve membrane permeability, and influence binding affinity with biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle for synthetic chemists, making it a workhorse in both solid-phase and solution-phase peptide synthesis.[2]
This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-3,3,3-trifluoroalanine in its L-, D-, and racemic forms. It further delves into detailed synthetic protocols for its preparation and purification, discusses its key applications in drug discovery with a focus on protease inhibitors and antimicrobial agents, and provides essential information on its characterization and safe handling.
Commercial Availability: A Comparative Overview
2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid is commercially available from a range of suppliers in its L-enantiomer ((S)-form), D-enantiomer ((R)-form), and as a racemic mixture. The choice of enantiomer is critical for applications in peptide synthesis and chiral drug design. The following table provides a comparative overview of representative suppliers, available quantities, and indicative pricing. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Compound Name | Enantiomer | CAS Number | Available Quantities | Indicative Price (USD) |
| Smolecule | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid | L | 1932644-89-7 | In Stock | Contact for pricing |
| AChemBlock | 2-(tert-butoxycarbonylamino)-3,3,3-trifluoro-propanoic acid | Racemic | 188030-43-5 | 250 mg, 1 g | $365 (250 mg), $920 (1 g)[3] |
| AiFChem | (R)-2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid | D | 1354225-89-0 | 100 mg, 250 mg | Contact for pricing[4] |
| MedChemExpress | D-Alanine-3,3,3-N-t-Boc-d3 (Deuterated) | D | Not specified | 5 mg, 10 mg, 50 mg, 100 mg | $110 (5 mg), $175 (10g)[5] |
| Sigma-Aldrich | 3,3,3-Trifluoro-DL-alanine (unprotected) | Racemic | 17463-43-3 | Inquire | Contact for pricing[6] |
Synthesis and Purification: A Practical Guide
While commercially available, in-house synthesis of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid can be a cost-effective alternative for large-scale needs or for the preparation of specific analogs. The most common synthetic route involves the Boc-protection of the parent amino acid, 3,3,3-trifluoroalanine.
Diagram: General Workflow for the Synthesis of Boc-3,3,3-trifluoroalanine
Caption: A generalized workflow for the synthesis of Boc-3,3,3-trifluoroalanine.
Detailed Experimental Protocol: Boc Protection of 3,3,3-Trifluoroalanine
This protocol is adapted from established methods for the Boc-protection of amino acids.[7]
Materials:
-
3,3,3-Trifluoro-DL-alanine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq) or Triethylamine (Et3N) (2.0 eq)
-
1,4-Dioxane or Acetone
-
Water
-
Potassium bisulfate (KHSO4) solution (1 M) or dilute HCl
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Hexane or petroleum ether (for crystallization)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,3,3-trifluoro-DL-alanine in a mixture of 1,4-dioxane (or acetone) and water.
-
Basification: Cool the solution in an ice bath and add the base (e.g., a solution of NaOH in water or triethylamine) dropwise while stirring.[8]
-
Addition of (Boc)2O: Slowly add di-tert-butyl dicarbonate to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the organic solvent (1,4-dioxane or acetone) under reduced pressure.
-
Extract the aqueous residue with a nonpolar solvent like pentane or hexane to remove any unreacted (Boc)2O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of potassium bisulfate or dilute HCl.[7] The product may precipitate at this stage.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification:
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., hexane or petroleum ether) until turbidity is observed.[8] Cool the mixture to induce crystallization. Collect the crystals by filtration, wash with cold non-polar solvent, and dry under vacuum.
-
Column Chromatography: If crystallization is not effective, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).
-
Key Applications in Drug Discovery and Development
The unique properties conferred by the trifluoromethyl group make Boc-3,3,3-trifluoroalanine a valuable building block in several areas of medicinal chemistry.
Protease Inhibitors
The trifluoromethyl ketone (TFMK) functionality is a well-established warhead for the inhibition of serine and cysteine proteases.[7] The highly electrophilic carbonyl carbon of the TFMK can form a stable hemiketal or hemithioketal adduct with the catalytic serine or cysteine residue in the enzyme's active site.[7] Boc-3,3,3-trifluoroalanine can serve as a precursor for the synthesis of peptide-based TFMK inhibitors. For example, it has been explored in the design of inhibitors for viral proteases like the SARS-CoV 3CL protease, which is essential for viral replication.[7][9]
Diagram: Mechanism of Protease Inhibition by a Trifluoromethyl Ketone
Caption: Covalent inhibition of a serine or cysteine protease by a trifluoromethyl ketone.
Antimicrobial Peptides
The incorporation of fluorinated amino acids into antimicrobial peptides (AMPs) can enhance their therapeutic potential. The increased lipophilicity can improve the peptide's ability to interact with and disrupt bacterial membranes.[10] Furthermore, the enhanced metabolic stability can prolong the in vivo half-life of the AMP. While direct studies on peptides containing 3,3,3-trifluoroalanine are emerging, research on related fluorinated amino acids has shown significant enhancement in antimicrobial activity.[10] Derivatives of trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus.[2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid is essential for its effective use in synthesis and analysis.
| Property | Value | Reference |
| Molecular Formula | C8H12F3NO4 | [11] |
| Molecular Weight | 257.18 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Purity (Typical) | >97% | [3] |
| Storage | Store at 0-8 °C | [3] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the alpha-proton (a quartet or multiplet), and the NH proton (a broad singlet or doublet). The chemical shift of the alpha-proton will be influenced by the adjacent trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the tert-butyl carbons, the carbonyl carbons of the Boc group and the carboxylic acid, the alpha-carbon, and the trifluoromethyl carbon. The signal for the trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[12]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is commonly used for characterization. The [M-H]⁻ ion in negative ion mode or the [M+H]⁺ and [M+Na]⁺ ions in positive ion mode are typically observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of water.
-
-
Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid is a versatile and valuable building block for researchers at the forefront of drug discovery and peptide science. Its commercial availability, coupled with established synthetic methodologies, makes it an accessible tool for creating novel therapeutics with enhanced properties. The strategic incorporation of the trifluoromethyl group offers a scientifically sound approach to overcoming common challenges in drug development, such as metabolic instability and poor bioavailability. As our understanding of the nuanced effects of fluorination on biological systems continues to grow, the demand for and applications of this and other fluorinated amino acids are poised to expand, paving the way for the next generation of innovative medicines.
References
- Bhattacharya, S. et al. (2011). Synthesis and characterization of some new dipeptide analogues containing L-phenylalanine and ethylenediamine. Der Pharma Chemica, 3(3), 174-188.
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
- Akhoon, S. et al. (2011). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 21(19), 5897-5901.
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MDPI. Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. Available at: [Link]
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Semantic Scholar. Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. Available at: [Link]
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GSC Online Press. Synthesis and structural characterization of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid and its novel Cu(II) complex. Available at: [Link]
- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (2023). Peptide Synthesis Blog.
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ResearchGate. ¹H NMR, ¹³C{¹H} NMR spectra of TPT. Available at: [Link]
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PubMed Central. Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases. Available at: [Link]
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PubMed Central. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Available at: [Link]
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MDPI. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. Available at: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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ResearchGate. Synthesis and biological evaluation of novel Peptidomimetic inhibitors of the coronavirus 3C-like protease. Available at: [Link]
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PubChem. Tert-butoxycarbonylalanine. Available at: [Link]
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AARF. synthesis, characterization and anti-microbial activity of some novel alanine derivatives of. Available at: [Link]
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ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared. Available at: [Link]
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YouTube. Antibiotics: Protein Synthesis Inhibitors: Part 3. Available at: [Link]
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MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Available at: [Link]
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Ace Licensing & Permit Services, LLC. $20 BOC-3. Available at: [Link]
- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
-
Aapptec. Boc-Ala-OH, Boc-alanine [15761-38-3]. Available at: [Link]
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